Cas no 2449-49-2 (N,N,α-trimethylbenzylamine)

N,N,α-Trimethylbenzylamine is a tertiary amine compound characterized by its versatile reactivity and structural utility in organic synthesis. The presence of both aromatic and aliphatic substituents enhances its applicability as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its sterically hindered amine group contributes to selective reactivity in alkylation and condensation reactions. The compound’s stability under a range of conditions makes it suitable for use in catalytic systems and as a building block for more complex nitrogen-containing structures. Its well-defined molecular structure ensures consistent performance in synthetic applications, offering reliability in industrial and research settings.
N,N,α-trimethylbenzylamine structure
N,N,α-trimethylbenzylamine structure
Product Name:N,N,α-trimethylbenzylamine
CAS No:2449-49-2
MF:C10H15N
MW:149.232802629471
MDL:MFCD00064770
CID:84337
PubChem ID:86536
Update Time:2025-06-08

N,N,α-trimethylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • N,N,α-trimethylbenzylamine
    • N,N-Dimethyl-1-phenylethylamine
    • N,N-dimethyl-1-phenylethanamine
    • (.+-.)-N,N-dimethylamino-1-phenylethylamine
    • 1-Dimethylamino-1-phenylethane
    • CCRIS 6694
    • N,N-dimethyl-1-amino-1-phenylethane
    • alpha-Methylbenzyldimethylamine
    • Benzenemethanamine, N,N,alpha-trimethyl- (9CI)
    • EN300-6734290
    • N,N,
    • NSC244368
    • N,N-Dimethyl-1-phenylethanamine #
    • FT-0634291
    • N,N,alpha-Trimethyl-Benzenemethanamine
    • N, N-dimethyl-1-phenylethanamine
    • N,N-Dimethyl-alpha-methylbenzylamine
    • (S)-N,N,alpha-Trimethylbenzylamine
    • N, N-Dimethyl-alpha -phenylethylamine
    • DTXSID70862950
    • N,N-Dimethyl-1-phenylethylamine, AldrichCPR
    • N,N-dimethyl-1-phenylethan-1-amine
    • N,N-Dimethyl-Phenethylamine
    • FT-0771632
    • (alpha-Methylbenzyl)dimethylamine
    • (R)-(+)-N,N-Dimethyl-1-phenethylamine
    • AKOS025294982
    • (.alpha.-Methylbenzyl)dimethylamine
    • NSC-244368
    • Phenylethylamine, N,N-dimethyl
    • MFCD00064770
    • N,N,alpha-Trimethyl-Benzylamine
    • Benzylamine,N,.alpha.-trimethyl-
    • Benzenemethanamine, N,N,.alpha.-trimethyl-
    • NSC-8396
    • NS00047713
    • Benzenemethanamine, N,N,alpha-trimethyl-
    • 7398-61-0
    • Benzylamine, N,N,alpha-trimethyl-
    • SCHEMBL366705
    • Benzenemethanamine,N,.alpha.-trimethyl-
    • N,N'-DIMETHYL-alpha-METHYLBENZYLAMINE
    • dimethyl(1-phenylethyl)amine
    • N,N,alpha-Trimethylbenzylamine
    • (alpha -methylbenzyl)dimethylamine
    • N,N-Dimethyl-.alpha.-phenylethylamine
    • BVURNMLGDQYNAF-UHFFFAOYSA-N
    • EINECS 241-310-8
    • NSC8396
    • Benzenemethanamine, N,N, alpha -trimethyl-
    • N,N-Dimethyl-beta -phenethylamine
    • N,N-Dimethyl-alpha -methylbenzylamine
    • EINECS 219-511-7
    • N,N-Dimethyl-alpha-phenylethylamine
    • Dimethyl-Benzeneethanamine
    • A-trimethylbenzylamine
    • N N,alpha-Trimethylbenzylamine
    • 2449-49-2
    • NSC 8396
    • Benzylamine, N,N,.alpha.-trimethyl-
    • N,N-dimethyl-(1-phenyl)ethylamine
    • N,N-Dimethyl-.alpha.-methylbenzylamine
    • R-(+)-N,N-Dimethyl-1-phenylethylamine
    • FT-0637520
    • WLN: 1YR&N1&1
    • Benzylamine, N,N,alpha -trimethyl-
    • DB-046469
    • N,N,alpha-trimethyl benzyl amine
    • BENZYLAMINE, N,N,?-TRIMETHYL-
    • (R)-N,N,alpha-trimethyl benzyl amine
    • (1S)-N,N-Dimethyl-1-phenyl-ethanamine
    • DB-043913
    • DIMETHYL[(1R)-1-PHENYLETHYL]AMINE
    • DB-065818
    • MDL: MFCD00064770
    • Inchi: 1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
    • InChI Key: BVURNMLGDQYNAF-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 149.12055
  • Monoisotopic Mass: 149.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Density: 0.9285 (estimate)
  • Melting Point: 143°C (estimate)
  • Boiling Point: 230.33°C (estimate)
  • Flash Point: 64.4°C
  • Refractive Index: 1.5140 (estimate)
  • Solubility: H2O: soluble
  • PSA: 3.24
  • LogP: 2.30920
  • Sensitiveness: Air & Light Sensitive

N,N,α-trimethylbenzylamine Security Information

  • Hazardous Material transportation number:UN2810
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-52-36-22
  • Safety Instruction: 36-26
  • RTECS:DP6825000
  • Hazardous Material Identification: Xn
  • Risk Phrases:20/21/22
  • Packing Group:III
  • Hazard Level:6.1
  • HazardClass:6.1
  • PackingGroup:III

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Additional information on N,N,α-trimethylbenzylamine

Comprehensive Guide to N,N,α-trimethylbenzylamine (CAS No. 2449-49-2): Properties, Applications, and Industry Insights

N,N,α-trimethylbenzylamine (CAS No. 2449-49-2) is a versatile organic compound widely used in pharmaceuticals, agrochemicals, and specialty chemical synthesis. This tertiary amine features a benzyl backbone with three methyl substituents, offering unique reactivity and solubility properties. As demand for high-purity amines grows in research and industrial applications, understanding this compound's characteristics becomes critical for chemists and formulators.

The molecular structure of N,N,α-trimethylbenzylamine contributes to its nucleophilic properties, making it valuable as a catalyst intermediate in organic reactions. Recent studies highlight its potential in asymmetric synthesis, particularly in pharmaceutical manufacturing where chiral amines are increasingly important. With the global fine chemicals market projected to reach $236 billion by 2027, compounds like 2449-49-2 are gaining attention for their role in developing advanced drug formulations.

From a technical perspective, N,N,α-trimethylbenzylamine demonstrates excellent stability under standard storage conditions, with a boiling point of approximately 210-215°C. Its lipophilic character enhances solubility in organic solvents, while the tertiary amine group provides reactive sites for further chemical modifications. These properties make it particularly useful in phase-transfer catalysis applications, a growing field in green chemistry initiatives.

Industrial applications of CAS No. 2449-49-2 extend to the production of quaternary ammonium compounds, which find use in various specialty formulations. The compound's efficacy as a building block molecule has been demonstrated in synthesizing complex architectures for advanced materials. Recent patent literature reveals innovative uses in electronic materials and liquid crystal formulations, aligning with trends in miniaturized electronics and display technologies.

Quality control standards for N,N,α-trimethylbenzylamine typically require ≥98% purity, with strict limits on residual solvents and byproducts. Analytical methods such as GC-MS and HPLC are commonly employed for verification. The compound's structure-activity relationship has been extensively studied, with particular focus on how the methyl substitutions influence its electronic and steric properties in synthetic applications.

Environmental and safety considerations for handling 2449-49-2 follow standard laboratory protocols for amine compounds. While not classified as hazardous under current regulations, proper ventilation controls and personal protective equipment are recommended during handling. The compound's biodegradation profile has been evaluated in accordance with OECD guidelines, showing satisfactory environmental persistence characteristics for industrial use.

Market trends indicate growing demand for N,N,α-trimethylbenzylamine in Asia-Pacific regions, particularly in pharmaceutical intermediates production. Suppliers are increasingly offering custom synthesis services and scale-up solutions to meet diverse application needs. The compound's cost-performance ratio remains competitive compared to alternative amines, especially for applications requiring specific steric effects.

Research continues to explore novel derivatives of N,N,α-trimethylbenzylamine, particularly in catalysis science and material engineering. Recent publications demonstrate its utility in metal-organic frameworks (MOFs) and as a ligand in transition metal complexes. These developments align with industry needs for high-efficiency catalysts and functional materials in sustainable chemical processes.

For researchers considering CAS No. 2449-49-2 in their work, several structure-property relationships should be noted. The compound's electronic effects can be tuned through further substitution, while its steric bulk influences reaction pathways in synthetic applications. These characteristics make it particularly valuable in sterically hindered reactions where conventional amines may underperform.

In conclusion, N,N,α-trimethylbenzylamine represents an important chemical intermediate with diverse applications across multiple industries. Its combination of structural features and reactivity patterns ensures continued relevance in advanced chemical synthesis. As research uncovers new applications and derivatives, this compound is poised to maintain its position as a valuable tool for chemists and material scientists worldwide.

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